molecular formula C20H25NO4S B2542042 3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide CAS No. 1704669-89-5

3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide

Cat. No.: B2542042
CAS No.: 1704669-89-5
M. Wt: 375.48
InChI Key: UEXILJWVFIYPLU-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the benzenesulfonyl group and the methoxy-phenylbutyl moiety suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves the following steps:

    Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.

    Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 2-methoxy-2-phenylbutylamine to form the sulfonamide intermediate.

    Amidation: The final step involves the reaction of the sulfonamide intermediate with propanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong acids or bases, such as sulfuric acid for nitration or iron(III) chloride for halogenation.

Major Products

    Oxidation: Formation of benzenesulfonic acid derivatives.

    Reduction: Formation of benzenesulfide or benzenethiol derivatives.

    Substitution: Formation of nitrobenzenesulfonyl or halobenzenesulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes. The methoxy-phenylbutyl moiety may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    N-(2-methoxyphenyl)benzenesulfonamide: Similar structure but with different substituents.

    N-(2-phenylbutyl)benzenesulfonamide: Lacks the methoxy group.

Uniqueness

3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide is unique due to the combination of the benzenesulfonyl group and the methoxy-phenylbutyl moiety. This combination may confer unique biological activity and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-3-20(25-2,17-10-6-4-7-11-17)16-21-19(22)14-15-26(23,24)18-12-8-5-9-13-18/h4-13H,3,14-16H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXILJWVFIYPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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